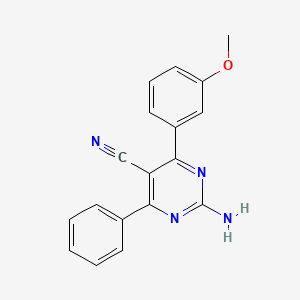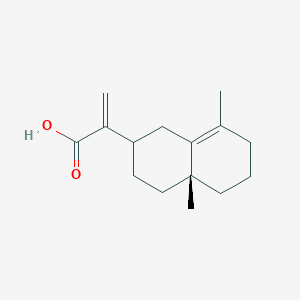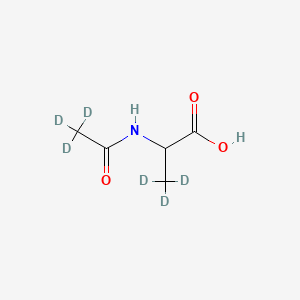
Ac-DL-Ala-OH-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-DL-Ala-OH-d6, also known as N-acetyl-DL-alanine-d6, is a deuterated form of N-acetyl-DL-alanine. This compound is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The deuterium labeling (d6) indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Ala-OH-d6 typically involves the acetylation of DL-alanine-d6. The process begins with the preparation of DL-alanine-d6, which can be synthesized through the deuteration of DL-alanine. The acetylation reaction is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually performed under mild conditions to prevent the decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve the use of automated systems to control reaction parameters and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Ala-OH-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-DL-alanine oxo derivatives, while reduction may produce N-acetyl-DL-alaninol.
Scientific Research Applications
Ac-DL-Ala-OH-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Helps in the investigation of protein synthesis and enzyme activity.
Medicine: Employed in pharmacokinetic studies to understand drug metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ac-DL-Ala-OH-d6 involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor. The deuterium atoms in the molecule can influence reaction rates and pathways due to the kinetic isotope effect. This property makes it valuable in studying enzyme mechanisms and metabolic processes. The molecular targets and pathways involved include various enzymes and proteins that interact with alanine derivatives.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-alanine: A non-deuterated form of the compound.
N-acetyl-D-alanine: The enantiomeric form of N-acetyl-L-alanine.
N-acetyl-DL-alanine: The non-deuterated racemic mixture.
Uniqueness
Ac-DL-Ala-OH-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for the study of reaction mechanisms with greater precision and can help in elucidating the role of hydrogen atoms in biochemical processes. This makes it a valuable tool in both fundamental and applied research.
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
137.17 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3,2D3 |
InChI Key |
KTHDTJVBEPMMGL-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)NC(=O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12428864.png)
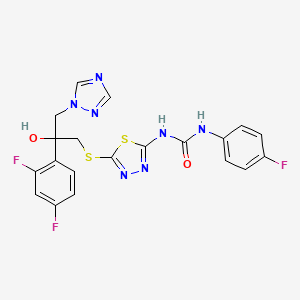
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12428868.png)
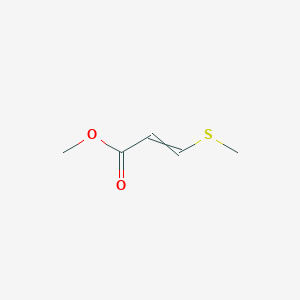
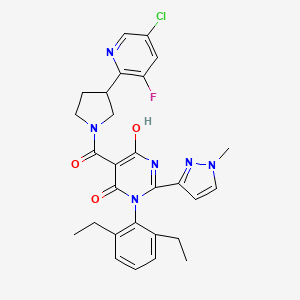
![(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B](/img/structure/B12428890.png)
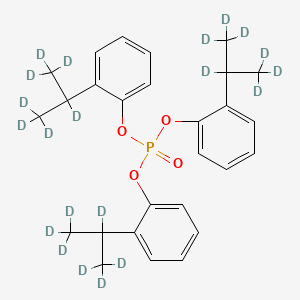
![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)
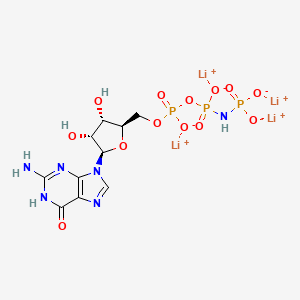
![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)
